Product packaging for 5-Methoxy-2-(propan-2-yloxy)aniline(Cat. No.:CAS No. 151598-61-7)

5-Methoxy-2-(propan-2-yloxy)aniline

Cat. No.: B2785509
CAS No.: 151598-61-7
M. Wt: 181.235
InChI Key: PRBGVIKREXVYLU-UHFFFAOYSA-N
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Description

5-Methoxy-2-(propan-2-yloxy)aniline is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is classified as an aniline derivative and is identified by the CAS Registry Number 151598-61-7 . This chemical is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. As a substituted aniline, this compound serves as a versatile building block or intermediate in organic synthesis and research-scale chemical development. Its molecular structure, featuring both methoxy and isopropoxy substituents on the aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules. Researchers may employ it in the development of novel compounds for various fields, including materials science and pharmaceutical research. The product is associated with the MDL number MFCD09741586 . For a detailed structural view and specific handling guidelines, researchers should consult the relevant Safety Data Sheet (SDS). Please note that the information is intended for research professionals, and all statements are offered for R&D guidance only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B2785509 5-Methoxy-2-(propan-2-yloxy)aniline CAS No. 151598-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(2)13-10-5-4-8(12-3)6-9(10)11/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBGVIKREXVYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Organic Chemistry Studies

Electrophilic Aromatic Substitution Reactions of 5-Methoxy-2-(propan-2-yloxy)aniline

The reactivity of the benzene (B151609) ring in this compound towards electrophiles is significantly influenced by the three substituents: an amino group (-NH2), a methoxy (B1213986) group (-OCH3), and an isopropoxy group (-OCH(CH3)2).

The amino, methoxy, and isopropoxy groups are all activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.com They are also all ortho, para-directors, which means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. masterorganicchemistry.comlibretexts.org This is due to the ability of the lone pairs of electrons on the nitrogen and oxygen atoms to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the reaction. masterorganicchemistry.comlibretexts.org

The directing effects of the substituents in this compound are as follows:

Amino group (-NH2): This is a strongly activating ortho, para-director. It directs electrophiles to positions 3 and 5.

Isopropoxy group (-OCH(CH3)2): This is an activating ortho, para-director. It directs electrophiles to positions 1 and 3.

Methoxy group (-OCH3): This is also an activating ortho, para-director. libretexts.org It directs electrophiles to positions 4 and 6.

The combined influence of these groups makes the aromatic ring highly nucleophilic. The positions most favorable for electrophilic attack are those that are activated by multiple groups. In this case, positions 3, 4, and 6 are the most likely sites for substitution. The bulky isopropoxy group may exert some steric hindrance, potentially making the ortho position (position 3) less accessible to very large electrophiles.

The following table summarizes the directing effects of the substituents:

SubstituentPositionActivating/DeactivatingDirecting Effect
Amino (-NH2)1Strongly Activatingortho, para
Isopropoxy (-OCH(CH3)2)2Activatingortho, para
Methoxy (-OCH3)5Activatingortho, para

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO2) onto an aromatic ring. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. For highly activated rings like that of this compound, milder nitrating agents and controlled conditions are often necessary to prevent over-reaction and side product formation. A related compound, 4-methoxyaniline, undergoes nitration to form 4-methoxy-2-nitroaniline. google.com

Based on the directing group effects, the primary mononitrated products expected from the nitration of this compound are:

4-Nitro-5-methoxy-2-(propan-2-yloxy)aniline

6-Nitro-5-methoxy-2-(propan-2-yloxy)aniline

The characterization of these products would involve techniques such as NMR spectroscopy to determine the substitution pattern on the aromatic ring and mass spectrometry to confirm the molecular weight.

Sulfonation involves the introduction of a sulfonic acid group (-SO3H) onto the aromatic ring, typically using fuming sulfuric acid. Similar to nitration, the positions of sulfonation are dictated by the activating groups present. A patent describes the sulfonation of 2-methoxy-5-methylaniline (B41322) to produce 2-methoxy-5-methylaniline-4-sulfonic acid. google.com This suggests that sulfonation of this compound would likely occur at the 4- or 6-positions.

The resulting sulfonic acid derivatives are versatile synthetic intermediates. For example, they can be converted into sulfonyl chlorides, which can then be used to prepare sulfonamides, a class of compounds with a wide range of applications.

Oxidation Reactions and Transformation Pathways

The aniline (B41778) and alkoxy functionalities render this compound susceptible to oxidation. The outcome of the oxidation is highly dependent on the oxidizing agent and the reaction conditions.

Anilines can undergo oxidative coupling to form a variety of products, including dimeric and polymeric structures. These reactions often proceed through radical cation intermediates. acs.org The presence of multiple electron-donating groups in this compound would facilitate the initial oxidation step. nih.gov Depending on the specific conditions, this could lead to the formation of azo compounds (containing an -N=N- double bond) or other coupled products. acs.orgnih.gov The oxidative coupling of anilines can be catalyzed by various metal complexes under aerobic conditions. acs.orgnih.gov

Oxidation of substituted anilines and phenols can lead to the formation of quinones, which are a class of cyclic organic compounds containing a fully conjugated cyclic dione (B5365651) structure. evitachem.comnih.gov The oxidation of this compound could potentially yield a substituted benzoquinone. The exact structure of the quinone would depend on the specific oxidant used and the reaction pathway. Strong oxidizing agents might lead to more extensive degradation of the molecule.

Mechanistic Insights into Oxidation Processes

The oxidation of substituted anilines, such as this compound, can proceed through various mechanisms, with the specific pathway often dependent on the oxidant and reaction conditions.

One prominent mechanism is the Hydrogen Atom Transfer (HAT) . In this process, an oxidant abstracts a hydrogen atom from the amine group, leading to the formation of an aniline radical. This radical is a key intermediate from which various products can be formed. nih.govnih.gov Studies using density functional theory (DFT) on substituted anilines have shown that the formation of this radical is a crucial step. nih.govnih.gov The presence of electron-donating groups, like the methoxy and isopropoxy groups in this compound, can facilitate this process by stabilizing the resulting radical.

Another possible oxidation pathway involves a one-electron oxidation , which would generate a radical cation. This is particularly relevant in electrochemical oxidation or with certain chemical oxidants. The stability of this radical cation is enhanced by the electron-donating substituents on the aromatic ring.

In the context of enzymatic oxidation, for example by horseradish peroxidase, the reaction often proceeds via the formation of an enzyme-substrate complex. The rate-determining step is suggested to be the donation of an electron from the aromatic amine to the enzyme, coupled with a simultaneous proton loss. cdnsciencepub.com

The specific products of oxidation can vary, but for many substituted anilines, the formation of azobenzene (B91143) derivatives is a common outcome. nih.gov The initial aniline radical can dimerize or react with other molecules to yield a range of products.

Reduction Reactions and Analog Formation

The reduction of the aromatic ring of this compound or the introduction of this moiety via the reduction of a precursor offers pathways to important analogs, such as substituted cyclohexylamines.

The catalytic hydrogenation of anilines is a well-established method for the synthesis of cyclohexylamines. For this compound, this reaction would involve the reduction of the benzene ring to a cyclohexane (B81311) ring, yielding 5-Methoxy-2-(propan-2-yloxy)cyclohexylamine.

Rhodium-based catalysts are particularly effective for the hydrogenation of anilines to cyclohexylamines, often providing high yields and selectivity. google.com The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. google.com Bimetallic catalysts, such as Palladium-Ruthenium (Pd-Ru), have also shown high efficacy in the one-pot synthesis of cyclohexylamines from nitroarenes, which proceeds via an aniline intermediate. rsc.org

Table 1: Catalytic Systems for Aniline Hydrogenation

Catalyst Substrate Product Key Features
Rhodium on Alumina Aniline Cyclohexylamine High yields, reaction at low temperatures. google.com

The specific conditions for the hydrogenation of this compound would need to be optimized, but the existing literature on similar anilines provides a strong starting point for developing a successful synthetic protocol.

Chemoselectivity is crucial when other reducible functional groups are present in the molecule or its precursors. For instance, if this compound were to be synthesized from a nitroaromatic precursor, the selective reduction of the nitro group without affecting other parts of the molecule would be essential.

Silane-based reducing agents, in combination with palladium catalysts, have been shown to be effective for the chemoselective reduction of nitro groups to anilines in the presence of other sensitive functional groups like ketones and aldehydes. msu.edu Metal-free reductive processes, for example using silanes activated by a Brønsted acid, also offer a mild and chemoselective alternative for reductions. nottingham.ac.uk

Investigations into Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides valuable insights into the reactivity of this compound. While specific data for this exact compound is scarce, the general trends observed for substituted anilines can be informative.

In the oxidation of meta-substituted anilines, it has been observed that electron-donating groups increase the reaction rate. orientjchem.org This is consistent with the formation of a positively charged intermediate in the rate-determining step. orientjchem.org The Hammett equation is often used to correlate the reaction rates with the electronic properties of the substituents. cdnsciencepub.com For the oxidation of substituted anilines by horseradish peroxidase compound II, a negative ρ value in the Hammett plot suggests that the reaction is facilitated by electron-donating substituents. cdnsciencepub.com

Thermodynamic parameters, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy of activation (ΔG*), can be determined from the temperature dependence of the reaction rate. For the oxidation of some anilines, negative entropies of activation have been reported, which is consistent with the formation of an ordered activated complex in the slow step of the reaction. orientjchem.org

In a study on the oxidative coupling of aniline, the reaction was found to be endothermic, with stability constants increasing with temperature. researchgate.net The positive Gibbs free energy of activation indicated a non-spontaneous process. researchgate.net

Table 2: Representative Thermodynamic Data for Aniline Reactions

Reaction Parameter Value Significance
Oxidation of m-substituted anilines ΔS* Negative Formation of an ordered activated complex. orientjchem.org
Oxidative coupling of aniline ΔH* Positive Endothermic reaction. researchgate.net

These general findings suggest that the oxidation of this compound would be kinetically favored due to its electron-rich nature, and a detailed kinetic and thermodynamic study would be valuable to fully characterize its reactivity.

Derivatization and Structural Modification Research

Synthesis of Novel Analogs and Derivatives of 5-Methoxy-2-(propan-2-yloxy)aniline

The generation of new analogs from this compound leverages well-established synthetic organic reactions, tailored to the specific functionalities of the parent molecule.

The primary amine (-NH2) group is a key site for derivatization. Its nucleophilic nature allows for reactions with various electrophiles to form a range of N-substituted products. orgosolver.com

N-Acylation: The reaction of this compound with acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives (anilides). fiveable.me For instance, treatment with acetyl chloride would produce N-(5-methoxy-2-(propan-2-yloxy)phenyl)acetamide. This transformation is often used to protect the amino group or to introduce new carbonyl-containing moieties. chemistrysteps.com

N-Alkylation: Introducing alkyl groups onto the aniline (B41778) nitrogen can be achieved through reaction with alkyl halides. However, this can sometimes lead to mixtures of mono- and di-alkylated products.

Sulfonamide Formation: The synthesis of sulfonamides, a functional group of significant interest in medicinal chemistry, can be accomplished by reacting the aniline with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base like pyridine. vedantu.comwikipedia.org This reaction produces stable sulfonamide derivatives.

Table 1: Potential N-Substituted Derivatives of this compound

ReactantReaction TypeProduct StructureDerivative Class
Acetyl Chloride (CH₃COCl)N-AcylationCH₃CONH-ArAmide (Anilide)
Benzoyl Chloride (C₆H₅COCl)N-AcylationC₆H₅CONH-ArAmide (Anilide)
Methyl Iodide (CH₃I)N-AlkylationCH₃NH-ArSecondary Amine
Methanesulfonyl Chloride (CH₃SO₂Cl)Sulfonamide FormationCH₃SO₂NH-ArSulfonamide

*Ar represents the 5-methoxy-2-(propan-2-yloxy)phenyl group.

Direct modification of the stable isopropoxy group is synthetically challenging. A more viable strategy involves a two-step process: cleavage of the ether bond followed by the introduction of a new alkyl group.

O-Dealkylation: The isopropyl ether linkage can be cleaved using strong acid reagents like boron tribromide (BBr₃) or hydroiodic acid (HI) to yield the corresponding phenol (B47542), 2-hydroxy-5-methoxyaniline. vedantu.comrsc.org

Re-etherification: The resulting phenolic intermediate can then be reacted with a variety of alkylating agents, such as alkyl halides or sulfates (e.g., ethyl iodide, benzyl (B1604629) bromide), under basic conditions (like Williamson ether synthesis) to generate a series of new analogs with different alkoxy groups at the C-2 position. google.com

Table 2: Synthesis of C2-Alkoxy Analogs via Dealkylation-Realkylation

Step 1: IntermediateStep 2: Alkylating AgentFinal Product StructureDerivative Class
2-Hydroxy-5-methoxyanilineEthyl Iodide (C₂H₅I)2-Ethoxy-5-methoxyanilineAlkoxy-substituted Aniline
Benzyl Bromide (C₆H₅CH₂Br)2-(Benzyloxy)-5-methoxyanilineAlkoxy-substituted Aniline
Propargyl Bromide (HC≡CCH₂Br)5-Methoxy-2-(prop-2-yn-1-yloxy)anilineAlkoxy-substituted Aniline

Introducing new substituents onto the aromatic ring is governed by the principles of electrophilic aromatic substitution (EAS). The existing groups on this compound are all activating, ortho-, para-directors. researchgate.net The hierarchy of their activating strength is generally -NH₂ > -OR. This means the amino group exerts the strongest directing influence.

The positions ortho to the powerful amino directing group are C-2 and C-6. The C-2 position is blocked by the isopropoxy group. The C-6 position is therefore a likely site for substitution. The position para to the amino group (C-4) is also highly activated and sterically accessible.

Halogenation: Reaction with reagents like bromine (Br₂) in a suitable solvent would likely lead to poly-substitution due to the high activation of the ring. fiveable.me To achieve mono-substitution, the reactivity of the amino group is typically moderated by converting it to an amide (e.g., acetanilide) first. chemistrysteps.com Subsequent halogenation would then preferentially occur at the para position (C-4) due to the steric bulk of the ortho-isopropoxy group, followed by hydrolysis to restore the amine.

Nitration: Direct nitration with a mixture of nitric and sulfuric acids is often problematic for anilines as it can lead to oxidation of the ring and formation of meta-products due to the protonation of the amine in the strong acid. chemistrysteps.com Therefore, a protection-nitration-deprotection sequence, similar to that for halogenation, is the preferred method to introduce a nitro group, directing it to the C-4 position. wikipedia.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions on anilines are generally not successful. The basic amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. chemistrysteps.comstackexchange.com

Structure-Reactivity Relationship Studies of Derivatives

The introduction of new functional groups alters the electronic and steric environment of the parent molecule, which in turn influences its chemical reactivity.

Electronic Effects of Substituents on Chemical Transformations

The basicity of the aniline nitrogen and the nucleophilicity of the aromatic ring are highly sensitive to the electronic nature of other substituents. researchgate.netresearchgate.net This relationship can often be quantified using the Hammett equation, which relates reaction rates and equilibrium constants to substituent-specific parameters (σ). wikipedia.orgnih.gov

Electron-Withdrawing Groups (EWGs): Introducing an EWG, such as a nitro (-NO₂) or a sulfonyl (-SO₂R) group, onto the aromatic ring decreases the electron density on the aniline nitrogen. This withdrawal of electron density makes the lone pair less available for protonation, thereby decreasing the basicity of the amine. researchgate.netjournaleras.com For example, the pKa of p-nitroaniline is significantly lower than that of aniline, indicating it is a much weaker base. fiveable.me An EWG also deactivates the ring towards further electrophilic aromatic substitution, making such reactions slower. masterorganicchemistry.com

Table 3: Predicted Electronic Effects of Substituents on Reactivity

Substituent (at C-4)Electronic NatureEffect on Aniline Basicity (pKa)Effect on Rate of Electrophilic Aromatic Substitution
-NO₂Strongly Electron-WithdrawingDecreaseStrongly Decrease (Deactivating)
-ClWeakly Electron-Withdrawing (Inductive) / Weakly Donating (Resonance)DecreaseDecrease (Deactivating)
-HReferenceReferenceReference
-CH₃Electron-Donating (Inductive/Hyperconjugation)IncreaseIncrease (Activating)

Steric Hindrance Effects on Reaction Pathways

Steric effects, particularly from the bulky isopropoxy group at the C-2 position, play a crucial role in dictating the regioselectivity and rate of reactions. orgosolver.com

Reactions at the Aniline Nitrogen: The isopropoxy group ortho to the amine creates significant steric hindrance. This can impede the approach of bulky reagents to the nitrogen atom. vedantu.com Consequently, reactions like N-acylation or N-alkylation may proceed at a slower rate compared to anilines with smaller ortho substituents (like methoxy) or with substituents at the meta or para positions. This steric crowding around the nitrogen can also disfavor the protonation of the amine, a phenomenon known as the "ortho effect," which can make ortho-substituted anilines weaker bases than their para-isomers, despite similar electronic effects. wikipedia.orgstackexchange.com

Reactions on the Aromatic Ring: During electrophilic aromatic substitution, the isopropoxy group sterically shields the adjacent C-3 position. While the electronic effects of the substituents activate the C-4 and C-6 positions, the steric bulk at C-2 makes an attack at C-4 (the para position) much more favorable than at C-6 (the other ortho position), especially with large electrophiles. libretexts.org This steric hindrance is a key factor in controlling the regiochemical outcome of reactions on the aromatic ring, favoring the formation of C-4 substituted products.

Research on Stereochemical Control in Derivative Synthesis

Information not available in the reviewed sources.

Advanced Spectroscopic and Computational Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the structural elucidation of synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would provide a comprehensive characterization of 5-Methoxy-2-(propan-2-yloxy)aniline. However, a thorough search of scientific databases for experimental spectra of this specific compound did not yield any published data.

One-dimensional (¹H and ¹³C) and two-dimensional NMR spectroscopy are powerful tools for determining the precise atomic connectivity of a molecule.

¹H NMR: Would be used to identify the number of unique proton environments, their chemical shifts, and their coupling patterns, which would help in assigning the protons on the aromatic ring, the methoxy (B1213986) group, and the propan-2-yloxy group.

¹³C NMR: Would reveal the number of distinct carbon environments and their chemical shifts, confirming the carbon skeleton of the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be crucial to unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, such as the attachment of the propan-2-yloxy group to the aniline (B41778) ring.

A detailed analysis of chemical shifts and coupling constants would provide definitive structural proof. Currently, no specific ¹H or ¹³C NMR data for this compound has been found in published literature.

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound, which is C₁₀H₁₅NO. nih.gov Analysis of the fragmentation pattern in the mass spectrum would provide further structural information, for instance, by showing the loss of the propan-2-yloxy or methoxy groups. A search for experimental mass spectrometry data for this compound did not yield specific results.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkages, and C=C stretching of the aromatic ring.

UV-Vis Spectroscopy: The UV-Vis spectrum would provide information about the electronic transitions within the molecule, which are characteristic of the substituted aniline chromophore.

Specific experimental IR and UV-Vis spectra for this compound are not currently available in scientific literature.

Computational Chemistry and Theoretical Studies

Theoretical studies, including quantum chemical calculations and molecular dynamics simulations, offer deep insights into the electronic structure, stability, and conformational behavior of molecules. Such studies on substituted anilines have been reported, but specific computational research focusing on this compound is not found in the current body of scientific literature. researchgate.netnih.govnih.govacs.org

Density Functional Theory (DFT) is a computational method used to predict the electronic structure of molecules. For this compound, DFT calculations could be employed to:

Optimize the molecular geometry to find the most stable conformation.

Predict spectroscopic properties like NMR chemical shifts and vibrational frequencies, which could be compared with experimental data if it were available.

Calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity.

Despite the utility of these calculations, no specific DFT studies for this compound have been published.

Molecular dynamics (MD) simulations could be used to study the dynamic behavior and conformational flexibility of this compound over time. These simulations would provide insights into:

The preferred orientations of the methoxy and propan-2-yloxy substituents.

The interactions of the molecule with its environment, such as in a solvent or within a biological system.

As with other computational methods, there is no specific published research on molecular dynamics simulations of this compound.

Modeling of Reaction Pathways and Transition States

A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in the specific modeling of reaction pathways and transition states for this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, including the identification of intermediates, transition states, and the calculation of activation energies, specific studies detailing these aspects for the aforementioned compound have not been published.

Research in the broader field of substituted anilines and related aromatic compounds has utilized these computational techniques to explore various reaction types, such as oxidation, electrophilic substitution, and metabolic pathways. These studies typically involve mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. Key parameters derived from these models, such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) maps, provide insights into the reactivity and potential sites of chemical attack.

For a hypothetical reaction involving this compound, a computational study would typically proceed by:

Geometry Optimization: The three-dimensional structures of the reactant(s), potential intermediates, transition states, and product(s) are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the optimized structures. Reactants, intermediates, and products will have all positive (real) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Profile Calculation: Single-point energy calculations are often performed using higher levels of theory or larger basis sets to obtain a more accurate reaction energy profile. This profile illustrates the energy changes throughout the reaction, highlighting the activation energies required to overcome the transition states.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that a given transition state connects the intended reactants and products.

Without specific published research on this compound, it is not possible to provide detailed data tables of reaction pathways or transition state properties. The scientific community has not yet directed computational efforts to model the specific reaction mechanisms of this compound. Therefore, no detailed research findings or corresponding data tables on this specific topic are available.

Role As a Precursor and Building Block in Complex Chemical Synthesis

Utilization in the Synthesis of Heterocyclic Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, as these cyclic frameworks are prevalent in a vast number of biologically active molecules. While specific, documented examples of the direct use of 5-Methoxy-2-(propan-2-yloxy)aniline in the synthesis of a wide range of heterocyclic scaffolds are not extensively reported in readily accessible literature, its inherent chemical functionalities make it a theoretically ideal starting material for constructing various heterocyclic systems.

Aniline (B41778) derivatives are classical precursors for the synthesis of quinolines, indoles, and quinoxalines through well-established named reactions. For instance, the Combes quinoline (B57606) synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. The electron-donating methoxy (B1213986) and isopropoxy groups on the aniline ring of This compound would be expected to facilitate the electrophilic cyclization step in such reactions. Similarly, in the Fischer indole (B1671886) synthesis, the corresponding hydrazine (B178648) derived from this aniline could be reacted with a ketone or aldehyde to forge the indole ring system. The synthesis of quinoxalines, which are important pharmacophores, typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. Although This compound is not an ortho-diamine itself, it could be a precursor to one through further functionalization.

Application in Natural Product Total Synthesis

The total synthesis of natural products is a rigorous and creative endeavor that often requires the strategic use of highly functionalized building blocks to construct complex molecular architectures. The substitution pattern of This compound makes it a potentially valuable, albeit not widely documented, intermediate in the synthesis of certain classes of natural products, particularly alkaloids and other nitrogen-containing compounds.

The presence of multiple oxygenated substituents and an amino group could allow for its incorporation into synthetic routes targeting natural products with similarly substituted aromatic rings. For example, many indole alkaloids feature methoxy groups on the benzene (B151609) ring, and the strategic placement of the isopropoxy group in This compound could be leveraged to control regiochemistry or to be modified into other functional groups as the synthesis progresses. However, at present, specific examples of its application in the completed total synthesis of a natural product are not prominent in the scientific literature.

Development of New Synthetic Reagents and Catalysts from the Compound

The development of novel reagents and catalysts is crucial for advancing the field of chemical synthesis. Aniline derivatives can be transformed into a variety of reagents, including diazonium salts for coupling reactions and ligands for transition metal catalysis.

Theoretically, This compound could be converted into a diazonium salt, which could then be used in Sandmeyer or Heck-type reactions to introduce a variety of functional groups onto the aromatic ring. Furthermore, the amino group can be functionalized to create more complex ligand structures. For example, conversion of the aniline to a phosphine-containing ligand could yield a catalyst with unique electronic and steric properties due to the presence of the methoxy and isopropoxy groups. These groups could influence the solubility, stability, and catalytic activity of the resulting metal complex. Despite this potential, there is a lack of specific reports on the development of new synthetic reagents or catalysts derived directly from This compound .

Research into Material Science Applications as a Monomer or Intermediate

In the field of material science, functionalized anilines are often used as monomers for the synthesis of conducting polymers, such as polyaniline, or as intermediates for the preparation of dyes, pigments, and other functional materials. The properties of the resulting materials can be fine-tuned by altering the substituents on the aniline monomer.

The methoxy and isopropoxy groups in This compound would be expected to enhance the solubility of a corresponding polyaniline derivative in organic solvents, which is a common challenge in the processing of conducting polymers. These substituents would also influence the electronic properties, such as the conductivity and redox potentials, of the resulting polymer. While the potential for This compound as a monomer or intermediate in material science is clear from a theoretical standpoint, dedicated research focusing on this specific application has not been widely disseminated in the public domain. Commercial suppliers do, however, categorize it as a material building block, suggesting its potential use in this area. bldpharm.combldpharm.com

Exploratory Research on Molecular Interactions and Biological Mechanisms Non Clinical

Structure-Activity Relationship (SAR) Studies on Analogous Aniline (B41778) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For aniline derivatives, these studies often involve modifying substituents on the phenyl ring to observe the resulting changes in efficacy or binding affinity. cresset-group.com

Molecular recognition describes the specific interaction between two or more molecules through non-covalent forces. For aniline derivatives, key interactions often involve the aniline nitrogen and the aromatic ring.

Hydrogen Bonding: The primary amine (-NH2) group of the aniline scaffold is a crucial hydrogen bond donor, capable of interacting with hydrogen bond acceptors on target biomolecules, such as oxygen or nitrogen atoms in amino acid residues of proteins. mdpi.com Computational studies on aniline-water complexes show that the nature and position of other substituents on the ring can modulate the strength of these hydrogen bonds. worldscientific.com

Receptor-Ligand Binding Models: Studies with host-guest systems, such as cyclodextrins and calixarenes, provide models for understanding molecular recognition. researchgate.netresearchgate.net The binding affinity of aniline derivatives to these macrocycles is influenced by the substitution pattern, with monosubstitution sometimes having a synergistic effect on binding strength compared to the parent molecule. rsc.org In the case of 5-Methoxy-2-(propan-2-yloxy)aniline, the methoxy (B1213986) and isopropoxy groups would be expected to influence its solubility and how it fits into a hydrophobic binding cavity.

The aniline scaffold is a "privileged structure" in medicinal chemistry, frequently used as a starting point for designing new therapeutic agents. nih.govnih.gov By modifying the aniline core, researchers can conceptually design ligands with high affinity and selectivity for specific molecular targets.

Scaffold Hopping: This technique involves replacing a central molecular scaffold with another that preserves the key binding interactions. Aniline is often a candidate for replacement to improve pharmacokinetic properties or reduce potential toxicity, while the new scaffold aims to maintain interactions with key residues, such as an aspartic acid in the HIV Protease active site. cresset-group.com

Kinase Inhibitors: The aniline scaffold is present in numerous kinase inhibitors. mdpi.com For example, 2-substituted aniline pyrimidine (B1678525) derivatives have been designed as dual Mer/c-Met inhibitors. SAR studies in this area revealed that the position of substituents on the aniline ring could be varied without substantially affecting binding affinity, highlighting the scaffold's versatility. mdpi.com

Polypharmacology: Molecular docking can be used to identify a chemical scaffold, such as aniline, that can interact with multiple predefined targets. researchgate.net This is valuable for complex diseases where hitting several targets at once may be beneficial. The design of such multi-target ligands often involves combining molecular fragments of known inhibitors. researchgate.net

Research on Proposed Molecular Mechanisms of Action (Hypothetical or In Vitro)

While the specific mechanism of this compound is not defined, research on related compounds allows for the formulation of hypothetical or in vitro-supported mechanisms.

Based on studies of analogous compounds, potential interactions for aniline derivatives can be proposed.

Intercalation with DNA: Some planar aromatic molecules can insert themselves between the base pairs of DNA, an interaction known as intercalation. Ruthenium(II) complexes containing aniline-substituted aroyl selenoureas have been shown to bind to DNA, likely through an intercalative mode. nih.gov The planarity of the aniline ring is a key feature for this type of interaction.

Enzyme Inhibition: Aniline derivatives are common components of enzyme inhibitors. For example, Bromfenac, an aniline derivative, inhibits the COX-2 enzyme. cresset-group.com Amprenavir, another example, contains an aniline moiety that interacts directly with the active site of HIV Protease. cresset-group.com Conceptually, this compound could be explored as a ligand for various enzymes where its specific substitution pattern might confer selectivity.

Protein Binding: The binding of aniline derivatives to proteins like bovine serum albumin has been studied, with docking studies supporting the experimental findings. nih.gov Such interactions are crucial for the distribution and transport of molecules in biological systems.

The nature and position of substituents on the aniline ring have a profound, predictable effect on the molecule's electronic properties and, consequently, its binding affinity.

Electronic Effects: The Hammett equation is often used to quantify the effect of substituents on the reactivity and properties of aromatic compounds. Electron-donating groups (like methoxy, -OCH3) increase the electron density on the nitrogen atom and the ring, which can enhance binding to certain targets. nih.govntu.edu.tw Conversely, electron-withdrawing groups (like nitro, -NO2) decrease electron density and reduce the basicity (pKa) of the aniline nitrogen. worldscientific.comjournaleras.com The methoxy group on this compound is electron-donating via resonance, while the isopropoxy group is also considered electron-donating.

Steric Effects: The bulky isopropoxy group at the 2-position (ortho to the amine) can cause steric hindrance, potentially rotating the amine group out of the plane of the aromatic ring. nih.gov This change in geometry can significantly impact how the molecule fits into a binding site and can influence its biological activity and molecular recognition properties. innovareacademics.in

Binding Affinity Data: Studies on analogous systems demonstrate these principles. In one study on dianilino crown-8 macrocycles, derivatives with more electron-donating substituents on the aniline rings exhibited stronger binding to guest ions. ntu.edu.tw Another study on the hydroformylation of aniline derivatives found that electron-poor anilines had a lower binding affinity for the catalytic ligand than electron-rich anilines. nih.gov These findings are often summarized in data tables that correlate substituent properties with binding constants.

Table 1: Influence of para-Substituents on the Binding Affinity of Dianilino crown-8 Macrocycles to Bis(4-fluorobenzyl)ammonium Ions.ntu.edu.tw

Future Research Directions and Unexplored Avenues

Emerging Synthetic Technologies for Compound Synthesis

The development of novel and efficient synthetic routes is paramount for enabling the broader study of 5-Methoxy-2-(propan-2-yloxy)aniline. While classical methods for aniline (B41778) synthesis exist, emerging technologies could offer significant advantages in terms of yield, selectivity, and sustainability.

Flow Chemistry and Microreactor Technology: Continuous flow synthesis could provide enhanced control over reaction parameters such as temperature, pressure, and mixing. This technology could be particularly advantageous for managing potentially exothermic reactions involved in the nitration or reduction steps common in aniline synthesis, leading to improved safety and scalability.

Catalytic C-H Amination: A forward-thinking approach would involve the direct C-H amination of the corresponding arene, 1-isopropoxy-4-methoxybenzene. Research into late-stage functionalization using transition metal catalysts (e.g., palladium, rhodium, or copper) could provide a more atom-economical route, bypassing traditional multi-step sequences that often involve harsh conditions.

Biocatalysis: The use of enzymes, such as engineered aminases or transaminases, could offer a highly selective and environmentally benign pathway to the target aniline or its precursors. This avenue represents a significant shift from traditional organic synthesis, aligning with the principles of green chemistry.

Synthetic TechnologyPotential AdvantagesResearch Focus
Flow ChemistryImproved safety, scalability, and process controlOptimization of reaction conditions in microreactors
Catalytic C-H AminationIncreased atom economy, fewer synthetic stepsDevelopment of selective catalysts for direct amination
BiocatalysisHigh selectivity, mild conditions, sustainabilityEnzyme screening and engineering for aniline synthesis

Potential for Integration into Novel Organic Reactions

The electronic and steric properties of this compound make it an interesting candidate for various organic reactions where its unique features can be exploited.

Directed C-H Functionalization: The aniline nitrogen, after suitable protection, can act as a directing group for ortho-C-H functionalization. However, the presence of the bulky ortho-isopropoxy group could present a unique steric challenge, potentially redirecting functionalization to the less hindered C6 position. This interplay between electronic direction and steric hindrance is a rich area for mechanistic and synthetic exploration.

Novel Diazotization and Coupling Reactions: As a primary aromatic amine, it can undergo diazotization to form a diazonium salt. The electronic influence of the methoxy (B1213986) and isopropoxy groups could modulate the stability and reactivity of this intermediate, potentially enabling novel coupling reactions to synthesize complex azo compounds, which have applications as dyes and molecular switches.

Polymer Chemistry: Aniline derivatives are precursors to polyaniline, a class of conducting polymers. Investigating the polymerization of this compound could lead to new polymeric materials. The bulky isopropoxy group would likely affect the polymer's morphology and electronic properties, potentially yielding materials with tailored conductivity, solubility, and processing characteristics.

Interdisciplinary Research Opportunities with this compound

The structural motifs present in this compound suggest its potential as a scaffold or intermediate in fields beyond traditional organic synthesis.

Medicinal Chemistry: Substituted anilines are privileged structures found in numerous pharmaceuticals. For instance, related 2-isopropoxy-5-methylaniline derivatives are key fragments in the synthesis of the drug Ceritinib, an anaplastic lymphoma kinase (ALK) inhibitor. The specific electronic and lipophilic character imparted by the methoxy and isopropoxy groups could be leveraged in the design of new bioactive molecules, such as kinase inhibitors or G-protein coupled receptor (GPCR) modulators. Systematic derivatization of the aniline core could generate libraries for high-throughput screening.

Materials Science: The compound could serve as a precursor for novel organic electronic materials. For example, its incorporation into Schiff base ligands could lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting photoluminescent or catalytic properties. The steric bulk of the isopropoxy group could be used to tune the porosity and dimensionality of such materials.

Agrochemicals: The aniline scaffold is also common in herbicides and fungicides. Research into the biological activity of derivatives of this compound could uncover new lead compounds for crop protection.

Research FieldPotential ApplicationKey Structural Feature
Medicinal ChemistryKinase inhibitor scaffoldsSubstituted aniline core
Materials SciencePrecursor for MOFs, organic electronicsTunable steric and electronic properties
AgrochemicalsDevelopment of new pesticidesBioactive aniline scaffold

Challenges and Opportunities in Mechanistic Understanding and Application

Significant challenges remain before the full potential of this compound can be realized, each presenting a corresponding research opportunity.

Challenge: Regioselectivity: A primary challenge in utilizing this compound is controlling the regioselectivity of its reactions. The aniline group is a strong ortho-, para-director, but the existing ortho-substituent complicates predictions. Electrophilic aromatic substitution, for example, could occur at multiple positions.

Opportunity: This challenge provides an opportunity for detailed mechanistic studies using computational modeling (e.g., Density Functional Theory) and experimental analysis to understand and predict the reactivity of the substituted ring. Such studies would be valuable for the broader field of physical organic chemistry.

Challenge: Steric Hindrance: The bulky isopropoxy group adjacent to the amine can sterically hinder reactions at both the nitrogen atom and the adjacent ring position. This could lead to lower reaction rates or necessitate harsher reaction conditions.

Opportunity: The steric hindrance can be exploited as a tool for achieving unique selectivity that would be impossible with less hindered anilines. It could also be used to stabilize reactive intermediates or to create specific three-dimensional conformations in larger molecules, which is highly desirable in drug design.

Opportunity: The development of a robust, scalable, and cost-effective synthesis, as discussed in section 8.1, would be a significant enabling step. Publishing such a synthesis would undoubtedly spur further research into the compound's properties and applications.

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-2-(propan-2-yloxy)aniline, and what critical parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step functionalization of aniline derivatives. A validated approach includes:

Sulfonation/Nitration : Starting with methoxybenzene derivatives, sulfonation using H₂SO₄ or nitration with concentrated HNO₃ introduces electrophilic groups. Temperature control (e.g., 60–100°C) is critical to avoid over-nitration .

Alkylation : Reaction with isopropyl bromide or iodide under reflux in polar aprotic solvents (e.g., THF) with NaHCO₃ as a base. Catalysts like Pd/C may enhance efficiency .

Reduction : Hydrogenation (H₂/Pd/C) or NaBH₄ reduces nitro intermediates to the target aniline. Purity is ensured via column chromatography .
Key Parameters : Solvent polarity, reaction time, and catalyst loading directly impact yield. For example, THF/water mixtures improve sulfonation homogeneity, while excess HNO₃ increases dinitro byproducts .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR reveals aromatic proton splitting patterns (e.g., doublets for methoxy/isopropoxy groups at δ 3.8–4.2 ppm). ¹³C NMR confirms quaternary carbons from substituents .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 195.26) and fragmentation patterns validate the backbone .
  • FT-IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C-O (1250 cm⁻¹) confirm functional groups .
  • HPLC : Quantifies purity (>98%) using C18 columns and UV detection at 254 nm .

Q. How does the compound’s reactivity compare to structural analogs in substitution reactions?

Methodological Answer: The methoxy and isopropoxy groups direct electrophilic substitution to the para position of the aniline ring. Comparative studies show:

  • Nitration : Higher regioselectivity than 3-methoxy analogs due to steric hindrance from isopropoxy .
  • Halogenation : Reacts slower than 4-methoxy derivatives but faster than non-alkylated anilines. Use Lewis acids (FeCl₃) to enhance reactivity .
Compound Nitration Rate (Relative) Major Product
This compound1.04-Nitro derivative
3-Methoxy-4-(propan-2-yloxy)aniline0.75-Nitro derivative

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reaction mechanisms?

Methodological Answer:

  • HOMO-LUMO Analysis : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict nucleophilic sites (high HOMO at NH₂) and electrophilic regions (low LUMO at methoxy) .
  • Transition State Modeling : Simulates reaction pathways (e.g., nitration) to identify energy barriers. Solvent effects are incorporated via PCM models .
  • Charge Distribution Maps : Reveal electron-deficient aryl rings, guiding catalyst design for cross-coupling reactions .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions or substituent effects. Systematic approaches include:

SAR Analysis : Compare analogs (see table below). For example, antimicrobial activity correlates with electron-withdrawing substituents at specific positions .

Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. MCF-7) .

Metabolic Stability Tests : Use liver microsomes to assess degradation rates impacting in vivo efficacy .

Analog Antimicrobial IC₅₀ (µM) Anticancer IC₅₀ (µM)
This compound12.3 ± 1.245.6 ± 3.8
4-Methoxy-3-(propan-2-yloxy)aniline8.9 ± 0.928.4 ± 2.1

Q. What experimental strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading to identify optimal conditions .
  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., dinitration) by precise residence time control .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

Q. How to mitigate degradation during storage?

Methodological Answer:

  • Storage Conditions : Keep at 2–8°C in amber vials under argon to prevent oxidation .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation .
  • Purity Checks : Monthly HPLC analysis detects degradation products (e.g., quinones from NH₂ oxidation) .

Q. What strategies validate the compound’s role in enzyme inhibition studies?

Methodological Answer:

Kinetic Assays : Measure IC₅₀ against target enzymes (e.g., tyrosine kinases) using fluorogenic substrates .

Docking Simulations : AutoDock Vina predicts binding modes to active sites, validated by mutagenesis studies .

SPR (Surface Plasmon Resonance) : Quantifies binding affinity (KD) in real-time .

Notes

  • Citations : Ensure compliance with licensing for computational data (e.g., CC-BY-NC 4.0 for CAS data) .
  • Safety : Follow OSHA guidelines for handling aromatic amines (e.g., PPE, fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.